Cas no 1350467-21-8 (fijimycin A)

fijimycin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F335550-1mg |
Fijimycin A |
1350467-21-8 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | F335550-10mg |
Fijimycin A |
1350467-21-8 | 10mg |
$1642.00 | 2023-05-18 |
fijimycin A 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
fijimycin Aに関する追加情報
Exploring Fijimycin A (CAS No. 1350467-21-8): A Promising Natural Product with Diverse Bioactivities
Fijimycin A (CAS 1350467-21-8) is a naturally occurring compound that has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. This secondary metabolite belongs to the class of macrolide antibiotics and is produced by certain strains of marine-derived actinomycetes. The growing interest in Fijimycin A research stems from its remarkable biological activities, including antimicrobial, anticancer, and immunomodulatory properties.
The chemical structure of Fijimycin A features a complex macrocyclic core with several functional groups that contribute to its biological activity. Researchers have identified this compound as particularly interesting for drug discovery applications, especially in the context of addressing antibiotic resistance, one of the most pressing global health challenges today. The molecular weight of 1350467-21-8 and its specific stereochemistry play crucial roles in its mechanism of action and selectivity.
Recent studies on Fijimycin A biosynthesis have revealed fascinating insights into its production by marine microorganisms. The compound's discovery highlights the importance of exploring marine ecosystems for novel bioactive molecules. Scientists are particularly interested in optimizing Fijimycin A production through fermentation techniques and exploring potential synthetic routes to make this valuable compound more accessible for research and development purposes.
The antimicrobial properties of Fijimycin A against drug-resistant pathogens have positioned it as a potential candidate for new antibiotic development. In laboratory settings, this compound has demonstrated effectiveness against several clinically relevant bacterial strains, including some that are resistant to conventional antibiotics. This makes 1350467-21-8 particularly relevant in the current era of increasing antimicrobial resistance, where the search for novel antimicrobial agents has become a global priority.
Beyond its antimicrobial effects, Fijimycin A has shown promising results in preliminary anticancer studies. Researchers investigating Fijimycin A anticancer activity have observed its ability to inhibit the growth of certain cancer cell lines while showing relatively low toxicity to normal cells. These findings suggest potential applications in oncology, though further research is needed to fully understand its mechanisms and therapeutic potential.
The immunomodulatory effects of Fijimycin A represent another exciting area of investigation. Studies suggest that this compound may influence immune cell function, making it potentially valuable for developing new immunotherapies. The dual antimicrobial and immunomodulatory properties of 1350467-21-8 make it particularly interesting for treating infections in immunocompromised patients or managing chronic inflammatory conditions.
From a pharmaceutical development perspective, researchers are actively working on improving the Fijimycin A solubility and bioavailability profile. These physicochemical properties are crucial for determining the compound's suitability for various administration routes and its potential for clinical translation. Current efforts focus on developing suitable formulations that can enhance the compound's stability and therapeutic efficacy.
The market potential for Fijimycin A is growing as more research validates its therapeutic promise. Pharmaceutical companies and research institutions are increasingly interested in Fijimycin A applications, particularly in areas where conventional treatments are becoming less effective. The unique structural features of 1350467-21-8 also make it an attractive scaffold for medicinal chemistry modifications aimed at developing derivatives with improved properties.
Quality control and analytical methods for Fijimycin A have been developing alongside the compound's research. Advanced techniques such as HPLC, LC-MS, and NMR spectroscopy are routinely used to characterize Fijimycin A purity and confirm its structural identity. These analytical methods are essential for ensuring the reliability of research findings and for potential future pharmaceutical development.
Environmental considerations regarding Fijimycin A production and potential release are also being studied. As with any bioactive compound, understanding its environmental fate and potential ecological impacts is important for sustainable development. Researchers are investigating the biodegradation pathways of 1350467-21-8 and its potential effects on microbial communities in various ecosystems.
The future research directions for Fijimycin A include detailed mechanism-of-action studies, structure-activity relationship investigations, and preclinical evaluation of its safety and efficacy. Collaborative efforts between academic researchers, pharmaceutical companies, and government agencies are crucial for advancing Fijimycin A development and potentially bringing this promising compound through the drug development pipeline.
For researchers interested in working with Fijimycin A, it's important to source high-quality material from reputable suppliers. The compound's stability under various storage conditions and its compatibility with different experimental systems should be carefully considered when designing studies involving 1350467-21-8. Proper handling and storage protocols are essential to maintain the compound's integrity and ensure reproducible research results.
In conclusion, Fijimycin A (CAS 1350467-21-8) represents an exciting area of natural product research with multiple potential therapeutic applications. Its unique structural features, diverse biological activities, and relevance to current medical challenges make it a compound of significant interest to the scientific community. As research progresses, we may see Fijimycin A applications expand into various areas of medicine, potentially addressing some of today's most pressing healthcare needs.
1350467-21-8 (fijimycin A) 関連製品
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)
- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 2091542-73-1(2-(1-cyano-2-oxocyclohexyl)acetic acid)
- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)
- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)




